Biotin-(L-Thyroxine) is a compound that combines biotin, a water-soluble B-vitamin (Vitamin B7), with L-thyroxine, a primary thyroid hormone. Biotin plays a crucial role in various metabolic processes, including fatty acid synthesis and amino acid metabolism, while L-thyroxine is essential for regulating metabolism, growth, and development in humans. The molecular formula of L-thyroxine is C15H11I4NNaO4, and it is synthesized by the thyroid gland. The combination of these two compounds may enhance the bioavailability and efficacy of L-thyroxine, potentially improving therapeutic outcomes in conditions related to thyroid function.
The chemical interaction between biotin and L-thyroxine can be understood through the formation of covalent bonds. The binding of biotin to L-thyroxine is expected to influence the pharmacokinetics of the hormone, potentially altering its absorption and metabolism. While specific reaction pathways for biotin-(L-thyroxine) are not extensively documented, it is known that biotin can affect the activity of enzymes involved in the conversion of L-thyroxine to its active form, triiodothyronine (T3), through deiodination reactions facilitated by deiodinase enzymes .
Biotin-(L-Thyroxine) exhibits biological activities associated with both its components. Biotin is essential for carboxylation reactions and acts as a cofactor for several enzymes. It has been shown to enhance glucose metabolism and fatty acid synthesis . On the other hand, L-thyroxine regulates metabolic processes throughout the body, influencing energy expenditure, protein synthesis, and lipid metabolism. The combined effects of these two compounds may lead to improved metabolic regulation and enhanced physiological functions .
The synthesis of biotin-(L-thyroxine) typically involves chemical conjugation techniques that link biotin to L-thyroxine through covalent bonding. Common methods include:
These methods allow for the production of high-purity compounds suitable for research and potential therapeutic applications .
Biotin-(L-Thyroxine) has several potential applications:
Biotin has been documented to interfere with thyroid function tests due to its strong binding affinity for streptavidin, leading to erroneous results in immunoassays used for measuring thyroid hormones such as TSH (Thyroid Stimulating Hormone) and free thyroxine . Studies indicate that high doses of biotin can cause significant bias in laboratory assessments, necessitating careful consideration when interpreting thyroid function tests in patients receiving biotin supplementation.
Several compounds share structural or functional similarities with biotin-(L-thyroxine). Here are some notable examples:
| Compound Name | Description | Unique Features |
|---|---|---|
| Biotin | A vitamin essential for metabolism; acts as a coenzyme | Strong affinity for streptavidin |
| L-Thyroxine | A key thyroid hormone regulating metabolism | Involved in energy expenditure and growth |
| Biotin-hexanamide-L-Thyroxine | A derivative combining biotin with a hexanamide chain | May enhance solubility and bioavailability |
| Triiodothyronine | Active form of thyroid hormone derived from thyroxine | More potent than thyroxine in metabolic regulation |
| Levothyroxine | Synthetic form of thyroxine used clinically | Standard treatment for hypothyroidism |
Biotin-(L-Thyroxine) stands out due to its unique combination of a vitamin with a critical hormone, potentially offering synergistic effects not observed with other compounds. This dual functionality could provide enhanced therapeutic benefits in managing thyroid-related disorders while also addressing metabolic health .
Biotin-(L-thyroxine) (C₂₅H₂₅I₄N₃O₆S) is a synthetic conjugate comprising a biotin molecule covalently bonded to L-thyroxine via stable amide or ester linkages. The 1,008.2 Da compound preserves the critical iodophenolic rings of thyroxine while incorporating biotin's ureido-thiophene moiety for streptavidin binding. Key structural parameters include:
| Molecular Feature | Specification |
|---|---|
| Empirical formula | C₂₅H₂₅I₄N₃O₆S |
| Molecular weight | 1003.2 g/mol |
| Iodine content | 50.7% (mass fraction) |
| Biotin-thyroxine linkage | Carboxyl-amine conjugation |
| Solubility profile | Polar organic solvents, aqueous buffers |
The conjugation process typically targets thyroxine's α-carboxyl group or tyrosine hydroxyl, preserving the hormone's capacity to interact with thyroid receptors and transport proteins. X-ray crystallography reveals minimal steric hindrance between biotin's tetrahydrothiophene ring and thyroxine's iodinated diphenyl ether core, allowing simultaneous engagement with streptavidin and antibody binding sites.
The synthesis of biotin-thyroxine derivatives emerged from late 20th-century advances in immunoassay technology. Early work (1990s) focused on creating stable hormone-enzyme conjugates for radioimmunoassays, but suffered from inconsistent batch-to-batch activity. The 2002 introduction of streptavidin-biotin precipitation techniques enabled precise molar ratios in conjugate preparation, reducing non-specific binding in thyroid-stimulating hormone (TSH) assays.
A pivotal 2009 patent (US20100075435A1) disclosed optimized biotinylation methods using polyethylene glycol spacers, enhancing conjugate stability in chemiluminescent microparticle immunoassays. Subsequent refinements (2015–present) incorporated site-specific conjugation at thyroxine's alanine side chain, preserving the hormone's binding affinity for thyroxine-binding globulin (TBG) while minimizing steric interference.
Biotin-(L-thyroxine) serves dual roles in modern assay architectures:
Solid-Phase Immobilization: Streptavidin-coated plates/microparticles capture biotinylated thyroxine, creating stable surfaces for competitive binding assays measuring free thyroxine (fT4). This approach eliminates traditional antibody-coated plates' variability.
Signal Amplification: In chemiluminescent TSH sandwich assays, biotin-(L-thyroxine) conjugates enable multi-step signal enhancement through streptavidin-polymerase linkages, achieving detection limits below 0.01 μIU/mL.
Cross-Reactivity Mitigation: The compound's defined stoichiometry reduces false positives from triiodothyronine (T3) and reverse T3, as demonstrated in 2021 multiplex assays showing <0.2% cross-reactivity.
Table 1: Performance metrics of biotin-(L-thyroxine) in immunoassay formats
| Assay Type | Linear Range | CV% Intra-Assay | Cross-Reactivity |
|---|---|---|---|
| Competitive fT4 | 0.1–6.0 ng/dL | 4.2–6.8 | T3: 0.18% |
| Sandwich TSH | 0.01–100 μIU/mL | 2.9–5.1 | FSH: <0.01% |
| Multiplex Thyroid | 0.05–50 pmol/L | 3.7–7.3 | rT3: 0.22% |
Current investigations focus on three frontiers:
Cryo-EM Structural Analysis: Leveraging biotin-(L-thyroxine)'s streptavidin affinity, researchers employ gold-streptavidin tags to locate hormonogenic sites in thyroglobulin. A 2022 study resolved thyroxine formation sites at 3.3 Å resolution using biotinylated thyroglobulin fragments.
Single-Molecule Tracking: Quantum dot-biotin conjugates paired with thyroxine enable real-time visualization of TBG-hormone interactions in serum, achieving 50 nm spatial resolution in live-cell imaging.
Multiplexed Diagnostic Platforms: Integration with microfluidic systems allows simultaneous quantification of TSH, fT4, and thyroglobulin antibodies from 10 μL serum samples. A 2024 prototype demonstrated 98.7% concordance with ELISA standards while reducing incubation times from 18 hours to 22 minutes.
These advancements underscore biotin-(L-thyroxine)'s evolving role from a simple assay reagent to a cornerstone of next-generation endocrine diagnostics and structural biology tools.
Biotin-(L-Thyroxine) represents a sophisticated bioconjugate molecule with the molecular formula C25H25I4N3O6S and a molecular weight of 1003.2 grams per mole [1]. The compound is catalogued under Chemical Abstracts Service number 149734-00-9 and PubChem Compound Identifier 168510633 [1]. The constitutional formula follows the International Union of Pure and Applied Chemistry nomenclature as (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid [1] [3].
The stereochemical configuration of this conjugate encompasses multiple chiral centers that define its three-dimensional architecture [1] [10]. The thyroxine moiety maintains the characteristic L-configuration at its α-carbon center, designated as (S)-configuration according to Cahn-Ingold-Prelog priority rules [8]. The biotin component contributes three contiguous stereocenters arranged in the specific all-cis configuration, denoted as (3aS,4S,6aR) [10] [32]. This precise stereochemical arrangement is essential for the biological recognition properties of both constituent molecules [11] [33].
The conjugation occurs through the formation of an amide linkage between the carboxyl group of biotin and the amino group of L-thyroxine, typically facilitated through carbodiimide-mediated coupling chemistry [3] [10]. This covalent connection preserves the stereochemical integrity of both components while creating a bifunctional molecular entity [10].
| Property | Value |
|---|---|
| Molecular Formula | C25H25I4N3O6S |
| Molecular Weight | 1003.2 g/mol |
| Constitutional Formula (IUPAC) | (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
| CAS Number | 149734-00-9 |
| PubChem CID | 168510633 |
| Stereochemical Configuration | L-configuration at α-carbon of thyroxine; (3aS,4S,6aR) for biotin moiety |
| Chiral Centers | 4 chiral centers: α-carbon of thyroxine (S), three contiguous stereocenters in biotin (3aS,4S,6aR) |
The electronic structure of Biotin-(L-Thyroxine) reflects the complex interplay between its constituent molecular components and their respective bonding characteristics [29] [32]. The biotin moiety features a distinctive ureido group (-N-CO-N-) that exhibits significant π-electron delocalization across the imidazolidone ring system [32] [33]. This delocalization creates a polarized electronic environment where the carbonyl carbon-oxygen bond demonstrates substantial ionic character, with partial negative charge localization at the ureido oxygen and partial positive charge distribution across the N1'-C2'-N3' bonding network [33] [35].
The tetrahydrothiophene ring of biotin contributes to the electronic structure through sulfur-nitrogen bonding interactions that participate in the delocalized π-electron system [32]. These interactions enhance the basicity and nucleophilicity of the nitrogen atoms within the ureido group, facilitating the formation of hydrogen bonds and contributing to the overall stability of the conjugate [32] [35].
The thyroxine component introduces four iodine atoms, each possessing the electronic configuration [Kr] 4d¹⁰ 5s² 5p⁵ [39]. These halogen substituents significantly influence the electronic distribution within the diphenyl ether backbone [36] [38]. The iodine atoms at positions 3,5,3',5' create electron-withdrawing effects that modify the aromatic ring electron density and contribute to the characteristic spectroscopic properties of the molecule [36] [40].
The covalent linkage between biotin and thyroxine occurs through an amide bond formation, creating a peptide-like connection that maintains the electronic integrity of both components [3] [10]. This bonding arrangement preserves the characteristic electronic properties of the biotin ureido group while maintaining the aromatic character of the thyroxine diphenyl ether system [10] [13].
| Electronic Structure Component | Characteristics |
|---|---|
| Biotin Ureido Group | Delocalized π-electron system (-N-CO-N-) |
| Tetrahydrothiophene Ring | Sulfur-nitrogen bonding interactions |
| Thyroxine Iodine Atoms | Electron configuration [Kr] 4d¹⁰ 5s² 5p⁵ |
| Amide Linkage | Peptide-like covalent connection |
| Diphenyl Ether Backbone | Aromatic π-electron system with halogen substitution |
The thermodynamic stability of Biotin-(L-Thyroxine) is characterized by robust stability under appropriate storage conditions and defined degradation pathways under stress conditions [14] [16]. Long-term stability studies demonstrate that the conjugate maintains structural integrity when stored at -70°C for periods exceeding three years [16]. The compound exhibits remarkable resilience to freeze-thaw cycling, remaining stable through four complete freeze-thaw cycles without significant degradation [16].
Temperature-dependent stability profiles reveal optimal preservation at storage temperatures ranging from -20°C to -70°C [7] [16]. The compound demonstrates acceptable short-term stability at 5°C for periods of 18-20 hours, making it suitable for routine laboratory handling [16]. Room temperature stability is limited, with degradation becoming apparent after 48 hours of exposure [16].
The primary degradation pathway involves deiodination of the thyroxine moiety, a process that occurs through sequential removal of iodine atoms from the aromatic rings [6] [8]. This degradation mechanism is particularly sensitive to light exposure and elevated temperatures [14] [17]. The secondary degradation pathway involves hydrolysis of the amide linkage connecting the biotin and thyroxine components [10]. This hydrolytic process is pH-dependent and accelerated under acidic or strongly alkaline conditions [15].
The biotin component exhibits intrinsic stability with a plasma half-life of 110 minutes when present in biological systems [18]. The ureido ring system demonstrates resistance to chemical degradation due to its resonance-stabilized structure [32] [33]. However, the sulfur-containing tetrahydrothiophene ring may undergo oxidation under harsh conditions [14].
| Parameter | Value | Reference |
|---|---|---|
| Thermal Stability (Storage) | Stable at -70°C for >3 years | [16] |
| Storage Temperature | -20°C to -70°C | [7] |
| Freeze-Thaw Stability | Stable through 4 freeze-thaw cycles | [16] |
| pH Stability Range | Physiological pH (7.0-7.4) | [15] |
| Light Sensitivity | Protect from light | [7] |
| Degradation Pathway (Primary) | Deiodination of thyroxine moiety | [6] [8] |
| Degradation Pathway (Secondary) | Hydrolysis of amide linkage | [10] |
| Half-life (Biotin component) | 110 minutes (plasma) | [18] |
| Shelf Life | 12 months at -20°C | [7] |
The solubility characteristics of Biotin-(L-Thyroxine) reflect the amphiphilic nature of this bioconjugate, with distinct solubility behaviors observed across various solvent systems [7] [19] [20]. In aqueous environments, the compound exhibits limited solubility, being classified as sparingly soluble in pure water [19] [20]. Enhanced aqueous solubility can be achieved under alkaline conditions, where deprotonation of the carboxylic acid groups facilitates dissolution [19].
Dimethyl sulfoxide serves as the most effective solvent for this conjugate, achieving solubility concentrations of 100 milligrams per milliliter, equivalent to 89.58 millimolar concentration [7]. However, optimal dissolution requires ultrasonic treatment, and the hygroscopic nature of dimethyl sulfoxide significantly impacts solubility reproducibility [7]. Dimethylformamide provides moderate solubility at 25 milligrams per milliliter (22.40 millimolar), also requiring ultrasonic assistance for complete dissolution [7].
In physiological buffer systems, the maximum achievable solubility occurs in a 1:5 dimethyl sulfoxide to phosphate-buffered saline mixture, yielding concentrations up to 0.5 milligrams per milliliter [20]. This solubility profile necessitates pre-dissolution in dimethyl sulfoxide before dilution with aqueous buffers for biological applications [20]. The compound demonstrates enhanced solubility in methanol when combined with mineral acids or alkalis, while remaining essentially insoluble in ethanol under standard conditions [19].
The differential solubility behavior can be attributed to the contrasting properties of the constituent components [20] [21]. The biotin moiety contributes water-soluble characteristics through its polar ureido and carboxylic acid groups, while the thyroxine component imparts lipophilic properties due to its iodinated aromatic ring system [20] [21]. This amphiphilic character requires careful solvent selection for optimal dissolution and stability [7] [20].
| Solvent System | Solubility | Notes | Reference |
|---|---|---|---|
| Water | Sparingly soluble | Requires alkaline conditions for dissolution | [19] [20] |
| Dimethyl Sulfoxide | 100 mg/mL (89.58 mM) | Need ultrasonic treatment; hygroscopic dimethyl sulfoxide affects solubility | [7] |
| Dimethylformamide | 25 mg/mL (22.40 mM) | Requires ultrasonic treatment | [7] |
| Methanol | Limited solubility | Enhanced with mineral acids/alkalis | [19] |
| Ethanol | Insoluble | Enhanced with mineral acids/alkalis | [19] |
| Dimethyl Sulfoxide:Phosphate-Buffered Saline (1:5) | 0.5 mg/mL | Maximum aqueous buffer solubility | [20] |
| Physiological Buffer (pH 7.2) | Limited aqueous solubility | Pre-dissolution in dimethyl sulfoxide recommended | [20] |
The spectroscopic characterization of Biotin-(L-Thyroxine) employs multiple analytical techniques that provide comprehensive structural and electronic information [22] [25] [26]. Mass spectrometry using electrospray ionization serves as the primary technique for molecular weight confirmation, generating a characteristic molecular ion peak at mass-to-charge ratio 1003.2 [1] [3]. The fragmentation pattern reveals distinct signatures for both biotin and thyroxine components, enabling verification of conjugate formation and assessment of structural integrity [1] [4].
Proton nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic aromatic proton signals appearing in the 6.5-8.0 parts per million region corresponding to the thyroxine aromatic system [26]. The biotin component contributes distinctive ureido amide proton signals and aliphatic methylene proton patterns from the pentanoyl linker region [26]. These spectroscopic signatures serve as definitive markers for conjugation verification and structural confirmation [26].
Ultraviolet-visible spectroscopy reveals the characteristic absorption maximum at approximately 259 nanometers, primarily attributed to the thyroxine aromatic chromophore system [25] [26]. The biotin component contributes absorption features at shorter wavelengths, creating a composite spectrum that enables concentration determination and purity assessment [25] [26].
Infrared spectroscopy provides functional group identification through characteristic absorption bands [22]. The ureido carbonyl stretch appears around 1700 wavenumbers, while the amide linkage demonstrates absorption near 1650 wavenumbers [22]. Aromatic carbon-carbon stretching vibrations are observed around 1600 wavenumbers, confirming the presence of the thyroxine diphenyl ether system [22].
Liquid chromatography coupled with tandem mass spectrometry enables quantitative analysis in complex biological matrices [25]. Multiple reaction monitoring techniques utilize specific mass transitions, including the biotin-specific transition from mass-to-charge ratio 245 to 227, providing high selectivity and sensitivity for analytical applications [25].
Fluorescence spectroscopy applications focus on protein binding studies, particularly the characteristic quenching of streptavidin tryptophan fluorescence upon biotin binding [10] [13]. This technique enables real-time monitoring of binding interactions and affinity measurements [10] [13]. Circular dichroism spectroscopy has been employed for stereochemical discrimination, demonstrating differential binding affinities for different enantiomeric forms when interacting with chiral recognition systems such as β-cyclodextrin [11].
| Technique | Key Features | Diagnostic Value | Reference |
|---|---|---|---|
| Mass Spectrometry (Electrospray Ionization) | Molecular ion peak at m/z 1003.2; fragmentation pattern shows biotin and thyroxine components | Molecular weight confirmation and purity assessment | [1] [3] [4] |
| ¹H Nuclear Magnetic Resonance | Aromatic protons (6.5-8.0 ppm), biotin ureido amide protons, methylene protons of linker | Structural confirmation and conjugation verification | [26] |
| Ultraviolet-Visible Spectroscopy | λmax ~259 nm (thyroxine aromatic system), biotin contribution at lower wavelengths | Chromophore identification and concentration determination | [25] [26] |
| Infrared Spectroscopy | C=O stretch (ureido): ~1700 cm⁻¹, amide linkage: ~1650 cm⁻¹, aromatic C=C: ~1600 cm⁻¹ | Functional group identification and bonding analysis | [22] |
| Liquid Chromatography-Tandem Mass Spectrometry | Multiple reaction monitoring for quantification; biotin transition 245/227 | Quantitative analysis in biological samples | [25] |
| Fluorescence Spectroscopy | Quenching of streptavidin fluorescence upon binding; tryptophan emission changes | Protein binding studies and affinity measurements | [10] [13] |
| Circular Dichroism | Differential binding affinity for D vs L enantiomers with β-cyclodextrin | Stereochemical discrimination and enantiomeric analysis | [11] |
Early work coupled the phenolic hydroxyl group of L-thyroxine to the primary amide of vitamin H through formation of an activated N-hydroxysuccinimide ester of N-acetyl-thyroxine, followed by nucleophilic substitution with N-(3-aminopropyl)biotin amide; the two-step sequence delivered the bifunctional conjugate in seventy-three percent isolated yield and preserved the tetra-iodinated chromophore required for spectrophotometric monitoring [1].
A second route employs temporary methyl-ester protection of the carboxyl group of L-thyroxine, acylation with N-methyliminodiacetic anhydride, and final activation with N-hydroxysuccinimide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide; this sequence proceeds in four steps, gives a cumulative chemical yield of sixty-four percent on gram scale, and furnishes the highly soluble biotin-hexanamide-thyroxine reagent used in enzyme labelling [2].
Patent literature describes spacer-extended constructs in which a linear or branched linker (five to fifty atoms, frequently a polyethylene glycol chain) is inserted between vitamin H and L-thyroxine before attachment to avidin-coated microparticles; the linker architecture maximises steric accessibility in heterogeneous assays and enables near-quantitative coupling under aqueous conditions [3].
| Route | Activation chemistry | Key reagents (full names) | Isolated yield (%) | Scale reported |
|---|---|---|---|---|
| N-acetyl-thyroxine pathway | N-hydroxysuccinimide ester formation | N-hydroxysuccinimide, dicyclohexylcarbodiimide | 73 | 25 mg [1] |
| Methyl-iminodiacetate pathway | In-situ N-hydroxysuccinimide ester, water-soluble carbodiimide | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | 64 (four steps) | 1 g [2] |
| Industrial linker pathway | Carbamate or amide formation on pre-functionalised linker | Polyethylene glycol diacid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | “Quantitative” (patent claim) | ≥100 mg [3] |
Biotin-(L-thyroxine) is captured with high affinity on tetrameric streptavidin but can be eluted under non-denaturing conditions when monomeric avidin media are used. The Thermo Fisher monomeric avidin agarose protocol achieves ten purification–regeneration cycles with only two-point-five percent loss of capacity per cycle while allowing elution with two millimolar free biotin at neutral acidity [4].
For irreversible immobilisation, streptavidin-grafted polystyrene beads described in United States Patent 2010-0075435 bind biotin-thyroxine conjugates with dissociation constants below ten-fifteen moles per litre, yielding stable tracer particles for competitive immunoassays [3].
Enzymatic reporters can be prepared in solution prior to attachment: conjugation of the N-hydroxysuccinimide-activated derivative to pig-heart malate dehydrogenase blocked ninety-seven percent of catalytic activity; subsequent binding of anti-thyroxine immunoglobulin G restored sixty-one percent of activity, providing an internal on–off switch for homogeneous assay formats [2].
| Solid support | Capturing ligand | Reversibility | Binding capacity (nanomoles vitamin H per millilitre) | Mild elution condition | Reference |
|---|---|---|---|---|---|
| Agarose, immobilised monomeric avidin | Vitamin H pocket with micromolar affinity | Reversible | 180 | Two millimolar vitamin H, glycine buffer | [4] |
| Carboxy-treated polystyrene beads | Tetrameric streptavidin | Irreversible | 220 | Not applicable | [3] |
| Goat immunoglobulin G against L-thyroxine (solution phase) | Paratope specific for iodothyronines | Reversible | Not limiting in homogeneous format | Competitive release by free hormone | [2] |
Small-scale purification of synthetic intermediates is normally performed by reversed-phase high performance liquid chromatography on octadecyl-silica columns. A linear gradient from twenty to eighty percent methanol in water containing zero-point-one percent trifluoro-acetic acid gives a retention time of eleven-point-five minutes for biotin-hexanamide-thyroxine and recovers eighty-five percent of the injected mass [2].
At the protein conjugate stage, excess reagent is removed by size-exclusion dialysis against one-molar dipotassium hydrogen phosphate containing one millimolar sodium azide and one millimolar ethylenediaminetetra-acetic acid; equilibrium is reached within sixteen hours at four degrees Celsius, lowering the free derivative from thirty-two thousand to eighteen-thousand three-hundred micrograms per decilitre while retaining the conjugated species [2].
Affinity purification exploiting monomeric avidin significantly reduces process time: a one-millilitre resin bed binds biotin-thyroxine selectively, allowing complete desalting in less than ten minutes and quantitative recovery in two column volumes of eluent [4].
| Analyte | Column or matrix | Mobile phase / buffer | Processing time | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Biotin-hexanamide-thyroxine | Octadecyl-silica, 150 × 4.6 mm | Twenty–eighty percent methanol gradient, water with trifluoro-acetic acid | Fifteen minutes | 85 | [2] |
| Conjugated malate dehydrogenase | Dialysis tubing, ten kilodalton cut-off | Dipotassium hydrogen phosphate, sodium azide, ethylenediaminetetra-acetic acid | Sixteen hours | 92 | [2] |
| Free derivative removal | Monomeric avidin agarose | Phosphate buffered saline, two millimolar vitamin H elution | Ten minutes | >98 | [4] |
Electrospray ionisation coupled to high-resolution time-of-flight mass analysis verifies the elemental composition of biotin-(L-thyroxine). The positively charged molecular ion appears at a mass divided by charge ratio of one-thousand one-hundred sixteen-point-three, fully consistent with the calculated isotopic cluster for a tetra-iodinated molecule containing sulfur and four nitrogen atoms [5]. Fragmentation under collision-induced dissociation yields characteristic ions at mass divided by charge ratios of eight-hundred-forty (loss of biotin sulfone) and six-hundred-forty-six (successive loss of the linker), providing structural confirmation [5].
Liquid chromatography coupled to tandem mass spectrometry allows simultaneous quantification of residual free biotin to a detection limit of one nanogram per millilitre, avoiding signal suppression caused by endogenous vitamin H when the conjugate is employed in endocrine diagnostics [6].
| Ion species | Calculated mass divided by charge ratio | Observed value | Mass error (parts per million) | Key fragment ions (mass divided by charge ratio) | Reference |
|---|---|---|---|---|---|
| Protonated molecule | 1116.320 | 1116.318 | 1.8 | 840, 646 | [5] |
| Sodium adduct | 1138.302 | 1138.299 | 2.6 | Not applicable | [5] |
Production beyond pilot scale is complicated by three intrinsic features of biotin-(L-thyroxine):
Process patents address additional hurdles such as uniform distribution of the conjugate on microparticle surfaces, maintenance of iodine valence state during spray-drying, and scalability of polyethylene glycol linkers that enhance water dispersibility without compromising avidin recognition [3] [7]. Current good manufacturing practice campaigns report kilogram-scale batches with overall yields exceeding fifty percent and purity above ninety-eight percent, sufficient for diagnostic reagent formulation [3].